![molecular formula C16H18N2 B1386177 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-methylaniline CAS No. 1155005-00-7](/img/structure/B1386177.png)
4-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-methylaniline
Overview
Description
4-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-methylaniline is a heterocyclic compound that features a dihydroisoquinoline core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both an isoquinoline and an aniline moiety in its structure makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-methylaniline typically involves the cyclization of appropriate precursors. One common method involves the reaction of aniline derivatives with aldehydes or ketones in the presence of acid catalysts to form the isoquinoline ring system. For example, the reaction of 2-methylaniline with 3,4-dihydroisoquinoline under acidic conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or platinum on carbon can enhance the efficiency of the cyclization process .
Chemical Reactions Analysis
Types of Reactions
4-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the isoquinoline ring to a fully saturated tetrahydroisoquinoline.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
4-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-methylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the synthesis of dyes and pigments due to its stable aromatic structure
Mechanism of Action
The mechanism of action of 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-methylaniline involves its interaction with various molecular targets. In medicinal chemistry, it is believed to interact with enzymes and receptors in the central nervous system, potentially modulating neurotransmitter activity. The compound’s structure allows it to fit into the active sites of these proteins, altering their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2(1H)-pyridones: These compounds share a similar dihydroisoquinoline core and exhibit similar biological activities.
Quinoline derivatives: These compounds are structurally related and have similar applications in medicinal chemistry.
Indole derivatives: Although structurally different, indole derivatives share similar bioactive properties and are used in similar research applications
Uniqueness
4-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-methylaniline is unique due to its specific combination of an isoquinoline and an aniline moiety, which provides a versatile platform for further chemical modifications. This dual functionality allows for a wide range of applications in various fields, making it a valuable compound for scientific research .
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-12-10-15(6-7-16(12)17)18-9-8-13-4-2-3-5-14(13)11-18/h2-7,10H,8-9,11,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMQDGGILYBPCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCC3=CC=CC=C3C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Cyclohexylmethyl)amino]nicotinonitrile](/img/structure/B1386095.png)
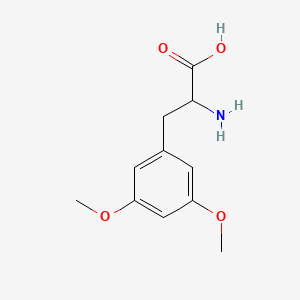
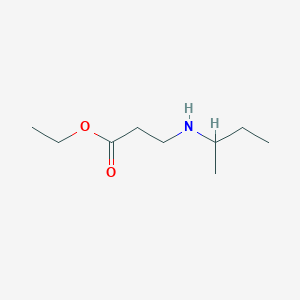
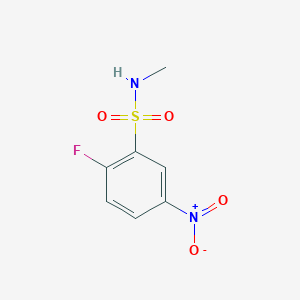
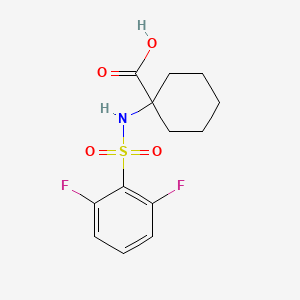
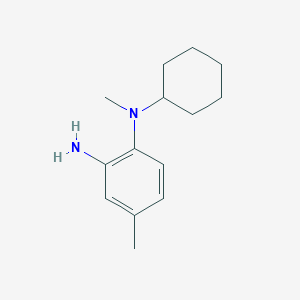


![[2-(2-Ethyl-1-piperidinyl)phenyl]methanamine](/img/structure/B1386110.png)
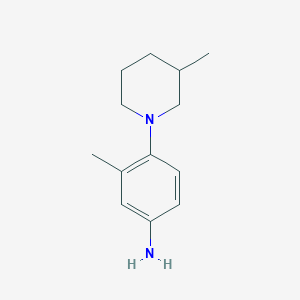
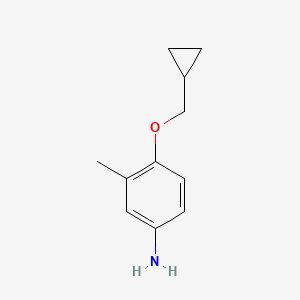
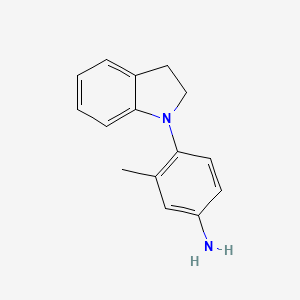
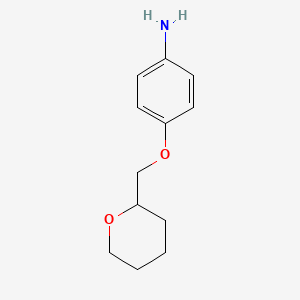
![4-[(2-Methylcyclohexyl)oxy]aniline](/img/structure/B1386117.png)
